molecular formula C6H8N2O2S2 B1352948 S-(2-Thiazolyl)-L-cysteine CAS No. 405150-20-1

S-(2-Thiazolyl)-L-cysteine

Cat. No.: B1352948
CAS No.: 405150-20-1
M. Wt: 204.3 g/mol
InChI Key: ULBLKXPBISVARU-BYPYZUCNSA-N
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Description

S-(2-Thiazolyl)-L-cysteine is a compound that features a thiazole ring attached to the amino acid L-cysteine. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. L-cysteine is a naturally occurring amino acid that contains a thiol group. The combination of these two structures results in a compound with unique chemical and biological properties.

Scientific Research Applications

S-(2-Thiazolyl)-L-cysteine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in metal coordination complexes.

    Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Safety and Hazards

The safety and hazards of thiazole compounds can vary greatly depending on the specific compound. It’s important to refer to the specific Safety Data Sheet (SDS) for each compound for detailed information .

Future Directions

Thiazole compounds have a wide range of biological activities and are present in numerous FDA-approved drugs . Therefore, they continue to be an active area of research in medicinal chemistry. Future directions may include the development of new thiazole derivatives with improved pharmacological properties .

Biochemical Analysis

Biochemical Properties

S-(2-Thiazolyl)-L-cysteine plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as cysteine proteases, which are crucial for protein degradation and turnover. Additionally, this compound can form complexes with metal ions, influencing the activity of metalloenzymes. The nature of these interactions often involves the formation of covalent bonds or coordination complexes, which can modulate the activity of the target enzymes and proteins .

Cellular Effects

This compound has been observed to exert various effects on different cell types and cellular processes. It can influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation, differentiation, and survival. Furthermore, this compound can affect gene expression by modulating transcription factors and epigenetic markers. This compound also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and biosynthetic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through covalent or non-covalent interactions. These binding interactions can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, this compound can influence gene expression by interacting with transcription factors or modifying epigenetic markers, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under physiological conditions, but it can undergo degradation under certain conditions, such as extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These temporal effects are crucial for understanding the potential therapeutic applications of this compound .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can exert beneficial effects, such as enhancing antioxidant defenses and modulating immune responses. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. These dosage effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to sulfur metabolism and amino acid biosynthesis. This compound can interact with enzymes such as cysteine synthase and cystathionine β-synthase, influencing the flux of metabolites through these pathways. Additionally, this compound can affect the levels of key metabolites, such as glutathione, which plays a critical role in cellular redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes by amino acid transporters, such as the L-type amino acid transporter. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are essential for understanding the bioavailability and therapeutic potential of this compound .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications. The subcellular localization of this compound is crucial for its role in modulating cellular processes and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Thiazolyl)-L-cysteine typically involves the reaction of L-cysteine with a thiazole derivative. One common method is the condensation of L-cysteine with 2-bromo-thiazole under basic conditions. The reaction proceeds through the nucleophilic substitution of the bromine atom by the thiol group of L-cysteine, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: S-(2-Thiazolyl)-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The thiol group in L-cysteine can be oxidized to form disulfides or sulfonic acids.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenated thiazoles and nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted thiazole derivatives.

Comparison with Similar Compounds

S-(2-Thiazolyl)-L-cysteine can be compared with other thiazole-containing compounds such as:

    Sulfathiazole: An antimicrobial agent.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Uniqueness: this compound is unique due to its combination of a thiazole ring and an amino acid, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2R)-2-amino-3-(1,3-thiazol-2-ylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S2/c7-4(5(9)10)3-12-6-8-1-2-11-6/h1-2,4H,3,7H2,(H,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBLKXPBISVARU-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=N1)SC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431462
Record name S-(2-Thiazolyl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405150-20-1
Record name S-(2-Thiazolyl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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